molecular formula C11H14N2 B14619743 1-phenyl-N-pyrrolidin-1-ylmethanimine CAS No. 60144-33-4

1-phenyl-N-pyrrolidin-1-ylmethanimine

Cat. No.: B14619743
CAS No.: 60144-33-4
M. Wt: 174.24 g/mol
InChI Key: QGBVBZTZPUMOPX-UHFFFAOYSA-N
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Description

1-Phenyl-N-pyrrolidin-1-ylmethanimine is an organic compound that features a pyrrolidine ring attached to a phenyl group through a methanimine linkage. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-phenyl-N-pyrrolidin-1-ylmethanimine typically involves the reaction of pyrrolidine with benzaldehyde under specific conditions. One common method is the Mannich reaction, where pyrrolidine, benzaldehyde, and formaldehyde react in the presence of an acid catalyst to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenyl-N-pyrrolidin-1-ylmethanimine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-N-pyrrolidin-1-ylmethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-pyrrolidin-1-ylmethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-Phenyl-N-pyrrolidin-1-ylmethanimine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

60144-33-4

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-phenyl-N-pyrrolidin-1-ylmethanimine

InChI

InChI=1S/C11H14N2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-13/h1-3,6-7,10H,4-5,8-9H2

InChI Key

QGBVBZTZPUMOPX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=CC2=CC=CC=C2

Origin of Product

United States

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